N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide is a chemical compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 4-[(2-oxo-1-naphthalenylidene)methylamino]benzaldehyde. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with reduced functional groups.
Scientific Research Applications
N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-oxo-2-phenylacetamide: A structurally similar compound with a phenyl group instead of the naphthalene ring.
N-methyl-N-[4-[(2-oxo-1-phenylidene)methylamino]phenyl]acetamide: Another similar compound with a phenylidene group.
Uniqueness
N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide is unique due to the presence of the naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C20H18N2O2 |
---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
N-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(23)22(2)17-10-8-16(9-11-17)21-13-19-18-6-4-3-5-15(18)7-12-20(19)24/h3-13,24H,1-2H3 |
InChI Key |
PGOPGDACDQVNKB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
solubility |
47.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.